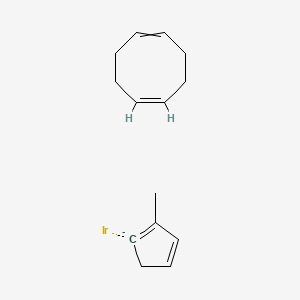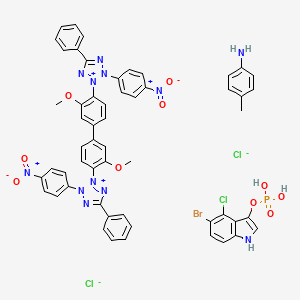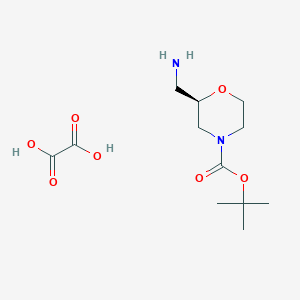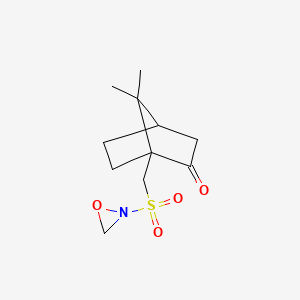
7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)norbornan-2-one;(1R)-(-)-(10-Camphorsulfonyl)oxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)norbornan-2-one;(1R)-(-)-(10-Camphorsulfonyl)oxaziridine” is a complex organic compound that features both norbornane and oxaziridine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)norbornan-2-one;(1R)-(-)-(10-Camphorsulfonyl)oxaziridine” typically involves multiple steps, including the formation of the norbornane core and the introduction of the oxaziridine group. Common reagents and conditions might include:
Starting materials: Norbornane derivatives, sulfonyl chlorides, and oxaziridines.
Reaction conditions: Use of strong bases, solvents like dichloromethane or tetrahydrofuran, and controlled temperatures.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
“7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)norbornan-2-one;(1R)-(-)-(10-Camphorsulfonyl)oxaziridine” can undergo various chemical reactions, including:
Oxidation: Conversion of the oxaziridine group to other functional groups.
Reduction: Reduction of the sulfonyl group.
Substitution: Nucleophilic substitution reactions at the sulfonyl or oxaziridine positions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Use of nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in biochemical studies due to its unique structural properties.
Medicine: Exploration as a potential pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which “7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)norbornan-2-one;(1R)-(-)-(10-Camphorsulfonyl)oxaziridine” exerts its effects would depend on its specific application. Generally, the compound might interact with molecular targets through its functional groups, influencing biochemical pathways or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Norbornane derivatives: Compounds with similar norbornane cores.
Oxaziridines: Compounds featuring the oxaziridine functional group.
Uniqueness
“7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)norbornan-2-one;(1R)-(-)-(10-Camphorsulfonyl)oxaziridine” is unique due to the combination of its norbornane and oxaziridine structures, which may confer distinct reactivity and applications compared to other compounds.
Propriétés
Formule moléculaire |
C11H17NO4S |
|---|---|
Poids moléculaire |
259.32 g/mol |
Nom IUPAC |
7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H17NO4S/c1-10(2)8-3-4-11(10,9(13)5-8)6-17(14,15)12-7-16-12/h8H,3-7H2,1-2H3 |
Clé InChI |
RKJOKGHHDGMFPD-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![heptadecan-9-yl 3-[2-[2-[2-[2-(3-heptadecan-9-yloxy-3-oxopropoxy)ethoxy]ethyl-(2-hydroxyethyl)amino]ethoxy]ethoxy]propanoate](/img/structure/B11928047.png)


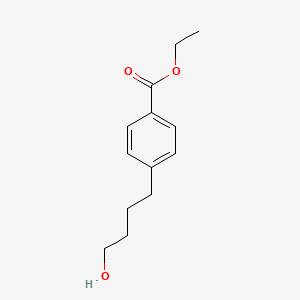


![(1R,2R,4S,5S,6R)-5-Hydroxy-3,7,9-Trioxatricyclo[4.2.1.02,4]nonane](/img/structure/B11928075.png)
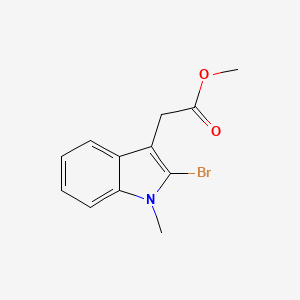

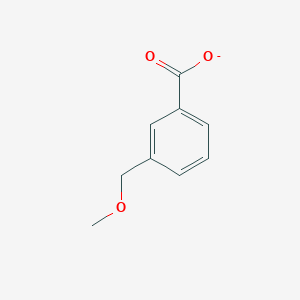
![5-Hydroxy-3-[2-(trifluoromethyl)phenyl]isoxazole](/img/structure/B11928104.png)
